(2,3-Dichloro-benzyl)-(3-isopropoxy-propyl)-amine
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Description
(2,3-Dichloro-benzyl)-(3-isopropoxy-propyl)-amine is a useful research compound. Its molecular formula is C13H19Cl2NO and its molecular weight is 276.2. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Photophysical Characterization
Researchers have synthesized a new series of benzo[a]phenoxazinium chlorides with mono and disubstituted amines, including structures related to "(2,3-Dichloro-benzyl)-(3-isopropoxy-propyl)-amine". These compounds have been characterized for their photophysical properties in different media, demonstrating high resistance to photobleaching in model biological membranes and moderate photobleaching in proteins, suggesting potential applications in biological imaging and photostability studies (Raju et al., 2016).
Material Science and Polymer Stabilization
Amine derivatives have been synthesized and tested as thermostabilizers for polypropylene, highlighting the potential of these compounds in enhancing the thermal stability of polymers. This research opens avenues for the development of more efficient and durable polymeric materials for various industrial applications (Aghamali̇yev et al., 2018).
Organic Synthesis and Functionalization Techniques
Significant advancements have been made in the field of organic synthesis, utilizing amine derivatives for the selective functionalization of arenes. This includes methods for direct, auxiliary-assisted alkoxylation and phenoxylation of C-H bonds, offering new strategies for constructing complex organic molecules with high precision and efficiency (Roane & Daugulis, 2013).
Corrosion Inhibition
Amine derivatives have demonstrated effective corrosion inhibition on mild steel in HCl medium. This application is critical in industrial settings where corrosion resistance is essential for the longevity and reliability of metal structures and components (Boughoues et al., 2020).
Advanced Organic Transformations
Innovative synthetic methods have been developed for the amination of cyclic allylic ethers, offering a novel approach to accessing biologically active compounds. This method highlights the versatility of amine derivatives in facilitating complex transformations critical for the development of new drugs and bioactive molecules (Lee et al., 2011).
Properties
IUPAC Name |
N-[(2,3-dichlorophenyl)methyl]-3-propan-2-yloxypropan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19Cl2NO/c1-10(2)17-8-4-7-16-9-11-5-3-6-12(14)13(11)15/h3,5-6,10,16H,4,7-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYGKGAHFAZYCOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNCC1=C(C(=CC=C1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.